![molecular formula C4H4Cl2N2 B096617 4,5-Dichloro-2-methylimidazole CAS No. 15965-33-0](/img/structure/B96617.png)
4,5-Dichloro-2-methylimidazole
Overview
Description
4,5-Dichloro-2-methylimidazole is a chemical compound that is part of the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of chlorine and methyl groups on the imidazole ring can significantly influence the compound's reactivity and physical properties. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and applications of structurally related imidazole derivatives.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, 1-methylimidazolium hydrogen sulfate is used as a catalyst for the synthesis of dihydropyrimidinones and hydroquinazoline-diones, indicating the versatility of imidazole compounds in catalysis . Another paper describes the synthesis of 2,4,5-trichlorobenzimidazole and its ribosylated derivatives, which are structurally related to this compound and are synthesized via diazotization procedures . Additionally, the Suzuki coupling reaction is employed to synthesize 5-aryl-1-methyl-4-nitroimidazoles, showcasing the utility of cross-coupling reactions in the modification of the imidazole ring .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their chemical behavior. Theoretical investigations, including density functional theory (DFT) calculations, provide insights into the optimized molecular structure, vibrational spectra, and frontier molecular orbitals of compounds like 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole . Similarly, the structure of 5-chloro-1-methyl-4-nitroimidazole has been determined through conformational analysis, and its electronic properties have been studied using DFT methods .
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions due to their nucleophilic nature. For example, 2-methyl-4,5-dihydroimidazole is used as a doubly nucleophilic unit in the preparation of dihydroimidazole azaprostanoids, demonstrating the reactivity of the imidazole ring at multiple positions . The reactivity of these compounds can be further modified by introducing different substituents, as seen in the synthesis of various imidazole derivatives with potential antiviral and antiparasitic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents like chlorine and methyl groups can affect the compound's solubility, stability, and reactivity. For instance, the gas chromatographic-mass spectrometric determination of 4-(5-)methylimidazole in ammonia caramel colors indicates the importance of analytical methods in assessing the presence and concentration of imidazole derivatives in various matrices . The physical properties such as solubility and stability can be crucial for the compound's applications in medicinal chemistry and material science.
Scientific Research Applications
Analytical Chemistry : A method has been developed for the gas chromatographic-mass spectrometric quantification of 4,5-Dichloro-2-methylimidazole derivatives in ammonia caramel colors, which are used in food and beverages (Fernandes & Ferreira, 1997).
Corrosion Inhibition : Imidazole and its derivatives, including this compound, have been investigated for their efficiency in inhibiting copper corrosion in hydrochloric acid. These compounds have shown promising results in protecting copper surfaces from corrosion (Gašparac, Martin, & Stupnišek-lisac, 2000).
Toxicology : Toxicity and carcinogenicity studies have been conducted on this compound derivatives to understand their impact on health when used in various applications, including food additives and industrial processes (Chan, Hills, Kissling, & Nyska, 2007).
Food Chemistry : There are studies on the quantification of this compound derivatives in caramel colors and other food products, crucial for food safety and regulation (Moretton, Crétier, Nigay, & Rocca, 2011).
Materials Science : The compound has been explored for its ferroelectric and antiferroelectric properties, contributing to the development of advanced materials for electronic devices (Horiuchi et al., 2012).
Pharmaceuticals : There is research into the anticarcinogenic and antioxidant effects of this compound derivatives, suggesting potential pharmaceutical applications (Tazehkand et al., 2017).
Safety and Hazards
Future Directions
Imidazoles have been the focus of recent advances in regiocontrolled synthesis . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
Mechanism of Action
Target of Action
4,5-Dichloro-2-methylimidazole is a type of imidazole, a class of organic compounds known for their five-member ring structure with two nitrogen atoms at positions 1 and 3, and three carbon atoms It’s worth noting that imidazoles in general have been found to interact with various targets such asCarbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial .
Mode of Action
For instance, they can bind to the active sites of enzymes, altering their function . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Imidazoles are key components in functional molecules used in a variety of applications, suggesting they may influence multiple biochemical pathways .
Result of Action
The tautomeric equilibrium in the crystals of this compound was investigated, suggesting that it may have some influence at the molecular level .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can significantly impact the action of many chemical compounds .
properties
IUPAC Name |
4,5-dichloro-2-methyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRYWVBALYOSPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310090 | |
Record name | 4,5-Dichloro-2-methylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15965-33-0 | |
Record name | 15965-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dichloro-2-methylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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